molecular formula C12H12N2 B11930356 3,3'-Dimethyl-4,4'-bipyridine

3,3'-Dimethyl-4,4'-bipyridine

Cat. No.: B11930356
M. Wt: 184.24 g/mol
InChI Key: JNMUQURIAOKWTB-UHFFFAOYSA-N
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Description

3,3’-Dimethyl-4,4’-bipyridine is an organic compound belonging to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond The presence of methyl groups at the 3 and 3’ positions of the pyridine rings distinguishes this compound from other bipyridine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Dimethyl-4,4’-bipyridine typically involves the homocoupling of 4-bromo-2,6-dimethylpyridine. This reaction is carried out under mild conditions using nickel bromide (NiBr₂), triphenylphosphine (PPh₃), tetraethylammonium iodide (Et₄NI), and zinc powder . The reaction proceeds efficiently, yielding the desired bipyridine derivative in high yield.

Industrial Production Methods: While specific industrial production methods for 3,3’-Dimethyl-4,4’-bipyridine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Dimethyl-4,4’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products:

    Oxidation: N-oxides of 3,3’-Dimethyl-4,4’-bipyridine.

    Reduction: Dihydro derivatives.

    Substitution: Halogenated or nitrated bipyridine derivatives.

Scientific Research Applications

3,3’-Dimethyl-4,4’-bipyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Dimethyl-4,4’-bipyridine largely depends on its role as a ligand in coordination complexes. The compound coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and polymerization. The electronic properties of the bipyridine ligand influence the reactivity and stability of the metal center, thereby modulating the overall catalytic activity .

Comparison with Similar Compounds

    2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding affinity to metal ions.

    4,4’-Bipyridine: Another common bipyridine derivative, often used in the synthesis of coordination polymers and as a precursor to paraquat.

    2,2’,6,6’-Tetramethyl-4,4’-bipyridine: A derivative with four methyl groups, known for its unique steric and electronic properties.

Uniqueness of 3,3’-Dimethyl-4,4’-bipyridine: The presence of methyl groups at the 3 and 3’ positions imparts distinct steric and electronic effects, influencing the compound’s reactivity and coordination behavior. This makes 3,3’-Dimethyl-4,4’-bipyridine a valuable ligand for designing metal complexes with specific properties and functions .

Properties

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

IUPAC Name

3-methyl-4-(3-methylpyridin-4-yl)pyridine

InChI

InChI=1S/C12H12N2/c1-9-7-13-5-3-11(9)12-4-6-14-8-10(12)2/h3-8H,1-2H3

InChI Key

JNMUQURIAOKWTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)C2=C(C=NC=C2)C

Origin of Product

United States

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